
S-(-)-Aminoglutethimide D-Tartrate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral compound that has been studied for its potential applications in various fields, including medicine and chemistry. This compound is a derivative of aminoglutethimide, which is known for its use as an aromatase inhibitor and anticonvulsant. The addition of D-tartrate salt enhances its solubility and stability, making it more suitable for various applications.
Aplicaciones Científicas De Investigación
S-(-)-Aminoglutethimide D-Tartrate Salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent and in the synthesis of other chiral compounds.
Biology: The compound is studied for its effects on enzyme inhibition and protein interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of aminoglutethimide, which is then reacted with D-tartaric acid to form the diastereomeric salt. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques. These methods include crystallization and chromatography to separate the desired enantiomer from the racemic mixture. The use of D-tartaric acid as a resolving agent is crucial in this process, as it forms a stable diastereomeric salt with the S-(-)-enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the aminoglutethimide moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common, where functional groups on the aminoglutethimide are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Mecanismo De Acción
The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves its interaction with specific molecular targets. In the case of its use as an aromatase inhibitor, the compound binds to the aromatase enzyme, preventing the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone-dependent cancers . The molecular pathways involved include the inhibition of the aromatase enzyme and subsequent reduction in estrogen synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Racemic Aminoglutethimide: A mixture of both enantiomers, less selective in its action.
L-Tartrate Salts: Similar in structure but with different stereochemistry, affecting their solubility and stability.
Other Aromatase Inhibitors: Compounds like anastrozole and letrozole, which have different chemical structures but similar mechanisms of action
Uniqueness
S-(-)-Aminoglutethimide D-Tartrate Salt is unique due to its chiral nature and the specific interaction with D-tartaric acid, which enhances its solubility and stability. This makes it more effective in certain applications compared to its racemic counterpart and other similar compounds .
Propiedades
Número CAS |
57288-04-7 |
|---|---|
Fórmula molecular |
C₁₇H₂₂N₂O₈ |
Peso molecular |
382.37 |
Sinónimos |
S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


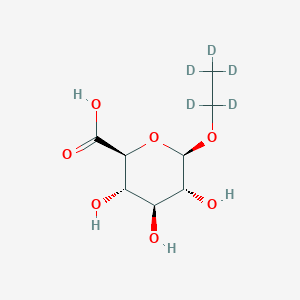
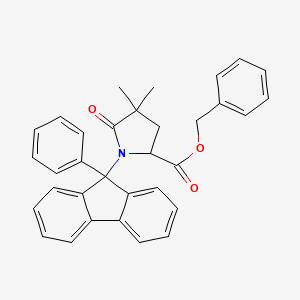


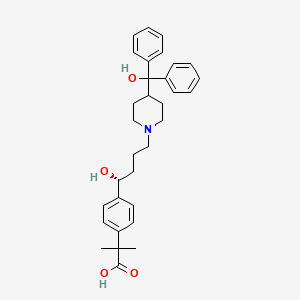
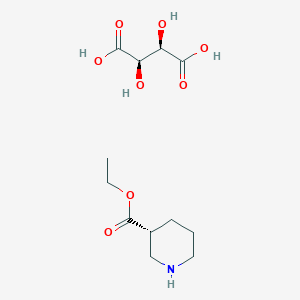
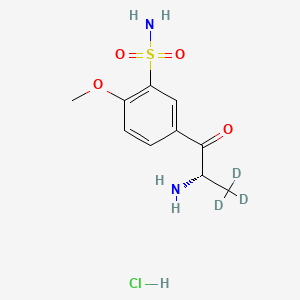
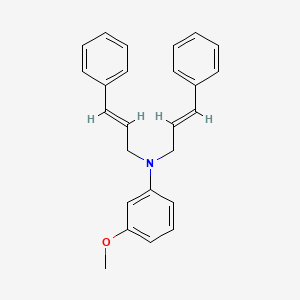

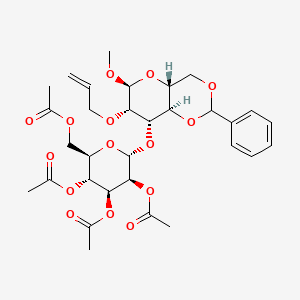
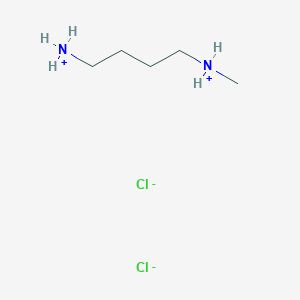
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
